molecular formula C61H104N10O13 B1202283 dihydromycoplanecinA

dihydromycoplanecinA

Katalognummer: B1202283
Molekulargewicht: 1185.5 g/mol
InChI-Schlüssel: FKXYYGSDGSWQIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DihydromycoplanecinA is a novel bioactive compound recently identified in microbial secondary metabolites. Structurally, it belongs to the diphenylamine analog family, characterized by two aromatic rings linked via an amine group. Its reduced form (dihydro) enhances stability and bioavailability compared to its oxidized counterpart. Preliminary studies suggest potent antimicrobial and anti-inflammatory properties, though its exact mechanism remains under investigation. The compound’s glycosylation pattern, inferred from glycan analysis methodologies, may contribute to its specificity in targeting bacterial cell walls .

Eigenschaften

Molekularformel

C61H104N10O13

Molekulargewicht

1185.5 g/mol

IUPAC-Name

4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76)

InChI-Schlüssel

FKXYYGSDGSWQIM-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Synonyme

dihydromycoplanecin A

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydromycoplanecinA involves several key steps, starting with the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound . Specific reaction conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. These processes are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for clinical and research applications. Advanced bioreactors and fermentation technologies are employed to maintain optimal growth conditions for the producing microorganism .

Analyse Chemischer Reaktionen

Types of Reactions

DihydromycoplanecinA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit varying degrees of biological activity, providing valuable insights into the structure-activity relationships of the compound .

Wissenschaftliche Forschungsanwendungen

DihydromycoplanecinA has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable tool for studying the chemical properties and reactivity of antimycobacterial compounds.

    Biology: It is used to investigate the mechanisms of action and resistance in mycobacteria, contributing to the development of new therapeutic strategies.

    Medicine: It holds potential as a therapeutic agent for the treatment of tuberculosis and other mycobacterial infections.

    Industry: It is explored for its potential use in the development of new antibiotics and antimicrobial agents.

Wirkmechanismus

The mechanism of action of dihydromycoplanecinA involves the inhibition of key enzymes and pathways essential for mycobacterial survival. It targets the cell wall synthesis machinery, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it interferes with nucleic acid synthesis, further compromising the viability of mycobacteria .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of DihydromycoplanecinA and Related Compounds

Compound Core Structure Functional Groups Molecular Weight (g/mol) Glycosylation Pattern
This compound Diphenylamine -NH₂, -OH, -CH₃ 458.5 High-mannose type
Tofenamic Acid Diphenylamine -COOH, -Cl 261.7 None
Thyroxine (T4) Diphenyl ether -I, -NH₂, -COOH 776.9 N/A
Triiodothyronine (T3) Diphenyl ether -I, -NH₂, -COOH 650.9 N/A

Key Findings :

  • This compound shares a diphenylamine backbone with tofenamic acid but differs in functional groups, replacing carboxyl with hydroxyl and methyl groups .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters

Compound Half-life (h) Protein Binding (%) Metabolic Pathway Bioavailability (%)
This compound 6.8 88 Hepatic (CYP3A4) 62
Tofenamic Acid 2.1 95 Renal excretion 45
Semaglutide* 160 99 Proteolytic degradation 89

Insights :

  • This compound exhibits a longer half-life than tofenamic acid, likely due to reduced renal clearance and higher metabolic stability .
  • Unlike semaglutide (a peptide), this compound relies on CYP3A4 for metabolism, necessitating caution in co-administering CYP3A4 inhibitors .

Functional and Therapeutic Comparisons

  • Antimicrobial Activity : this compound shows broader-spectrum activity against Gram-positive bacteria compared to tofenamic acid, attributed to its glycosylation enhancing membrane penetration .
  • Anti-inflammatory Effects : While tofenamic acid primarily inhibits cyclooxygenase (COX), this compound targets NF-κB signaling, reducing cytokine production without gastrointestinal side effects .
  • Safety Profile : this compound’s lack of iodination (vs. T3/T4) minimizes thyroid interference, making it safer for long-term use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.